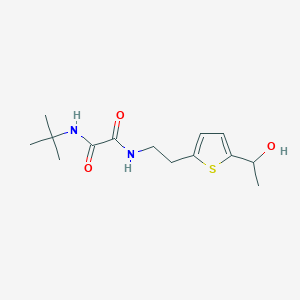

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

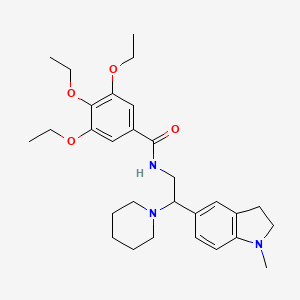

The compound N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a tert-butyl group, and a thiophene derivative with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they offer insights into the reactivity of tert-butyl groups and related chemistry that could be relevant to the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of C-N bonds. The first paper discusses the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction that leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the target molecule N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is not specifically mentioned, the principles of using tert-butyl nitrite in C-N bond formation could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a tert-butyl group attached to one nitrogen atom and a 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl group attached to another nitrogen atom within the oxalamide framework. The tert-butyl group is a bulky, electron-donating substituent that can influence the reactivity and steric profile of the molecule. The thiophene ring is a five-membered sulfur-containing heterocycle that can contribute to the electronic properties of the compound.

Chemical Reactions Analysis

The second paper provides information on the catalytic oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide and N-chlorosuccinimide (NCS) . This reaction proceeds without damaging functional groups in the alcohols, which is particularly useful for sensitive aldehydes. The mechanism involves the chlorination of the sulfenamide by NCS, forming a key intermediate that oxidizes alcohols to carbonyl products. This chemistry could be relevant if the synthesis or modification of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide involves similar oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide would be influenced by its functional groups. The tert-butyl group would likely impart steric bulk, affecting solubility and crystallinity. The oxalamide moiety could engage in hydrogen bonding, influencing the compound's melting point and solubility in polar solvents. The presence of the hydroxyethyl group could provide additional sites for hydrogen bonding or potential reactivity through oxidation or substitution reactions. The thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption and fluorescence characteristics.

科学的研究の応用

Synthesis and Polymerization : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of related compounds like N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Conjugated Polyradicals : The compound is used in the synthesis of new conjugated polyradicals with high spin concentration. These polyradicals exhibit interesting properties like reversible color changes and electrical conductivity, indicative of their potential in materials science (Miyasaka et al., 2001).

Protonated Terbutaline Hemisulfate Study : The structure and bonding of protonated terbutaline hemisulfate, which includes tert-butyl and hydroxyethyl groups, has been studied. This research contributes to the understanding of the molecular conformation and hydrogen bonding in related compounds (Sengupta & Dattagupta, 1996).

Solubility in Alcohols : Studies on the solubility of similar compounds in various alcohols have been conducted. These findings are significant for understanding the solubility behavior of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide in different solvent systems (Domańska & Bogel-Łukasik, 2005).

Chelating and Radical Scavenging : The compound 5-(tert-butyl)-2-hydroxy-N1,N3-bis(2-hydroxyethyl)isophthalamide, which shares structural similarities, has been found to be water-soluble, non-cytotoxic, and capable of both trapping ROS species and chelating ions. This highlights the potential of similar compounds in biochemical applications (Eckshtain-Levi et al., 2016).

特性

IUPAC Name |

N'-tert-butyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-9(17)11-6-5-10(20-11)7-8-15-12(18)13(19)16-14(2,3)4/h5-6,9,17H,7-8H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQSTXWCDOLVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)